Tert-butyl 3-fluoropyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carboxylate derivatives is well-documented in the provided papers. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction . Additionally, the economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid is optimized for industrial preparation .
Molecular Structure Analysis
The molecular structures of tert-butyl carboxylate derivatives are characterized using various spectroscopic methods and X-ray diffraction studies. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, showing it crystallizes in the monoclinic crystal system . The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure .
Chemical Reactions Analysis
The tert-butyl carboxylate derivatives participate in various chemical reactions. For instance, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib . Schiff base compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate are characterized and analyzed for their potential intramolecular hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate derivatives are explored through spectroscopic evidence, crystallography, and computational methods like DFT. The crystal structure, molecular electrostatic potential, and frontier molecular orbitals of these compounds are studied to understand their physicochemical properties . The stability and reactivity of these compounds are also of interest, as seen in the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits high thermal stability and resistance to aqueous hydrolysis .
Scientific Research Applications
Synthon for Medicinal Chemistry : Tert-butyl 3-fluoropyrrolidine-1-carboxylate derivatives are valuable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, similar to Tert-butyl 3-fluoropyrrolidine-1-carboxylate, have been synthesized and converted into various useful intermediates like amides, Weinreb amides, esters, and carbonitriles, demonstrating their versatility in drug development (Singh & Umemoto, 2011).
Antibacterial Agent Synthesis : Derivatives of tert-butyl 3-fluoropyrrolidine-1-carboxylate, specifically the 7-substituted 1-tert-butyl 6-fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, have been synthesized and shown to possess significant antibacterial properties. These compounds, due to their structural diversity, offer a broad spectrum of microbiological activity, low toxicity, and favorable pharmacokinetic profiles, making them potential candidates for clinical evaluation in treating bacterial infections (Bouzard et al., 1989).
Stereochemistry and Synthesis : The absolute configuration of related compounds, like N-CBZ-3-fluoropyrrolidine-3-methanol, has been determined using techniques like vibrational circular dichroism. This is crucial for understanding the stereochemistry, which is significant in designing pharmaceuticals. Further, methods have been developed for synthesizing enantiomerically pure compounds, highlighting the importance of tert-butyl 3-fluoropyrrolidine-1-carboxylate derivatives in creating stereoselective drugs (Procopiou et al., 2016).
Novel Protecting Groups in Synthesis : Tert-butyl 3-fluoropyrrolidine-1-carboxylate and its analogs have been explored as novel protecting groups in fluorous synthesis. Their efficiency in protecting and immobilizing carboxylic acids demonstrates their potential in simplifying and improving the efficiency of synthetic processes (Pardo et al., 2001).
Chiral Auxiliary and Building Block : Tert-butyl 3-fluoropyrrolidine-1-carboxylate derivatives have been used as chiral auxiliaries and building blocks in peptide synthesis. These compounds allow for the creation of stereochemically complex molecules, vital for the development of biologically active compounds (Studer, Hintermann, & Seebach, 1995).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-fluoropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUECTKVSIDXQQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648399 | |
Record name | tert-Butyl 3-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoropyrrolidine-1-carboxylate | |
CAS RN |
518063-52-0 | |
Record name | tert-Butyl 3-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-fluoropyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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